ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate
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Overview
Description
ETHYL 2-[3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound that features a combination of isoxazole, pyrazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as cerium ammonium nitrate.
Reduction: Reduction reactions can be carried out using hydrosilylation reactions.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Cerium ammonium nitrate is commonly used for oxidative coupling reactions.
Reducing Agents: Hydrosilylation reactions involve the use of silanes as reducing agents.
Catalysts: Palladium catalysts are essential for Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling can lead to the formation of complex aromatic compounds .
Scientific Research Applications
ETHYL 2-[3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. For instance, it may bind to heat shock proteins such as TRAP1, which could explain its antiproliferative activities . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share similar biological activities, such as antiviral and anticancer properties.
Thiophene Derivatives: These compounds are also used in material science for their unique electronic properties.
Uniqueness
ETHYL 2-[3-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]ACETATE is unique due to its combination of isoxazole, pyrazole, and chlorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17ClN4O4 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
ethyl 2-[3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C18H17ClN4O4/c1-3-26-15(24)10-23-9-8-14(21-23)20-18(25)16-11(2)27-22-17(16)12-6-4-5-7-13(12)19/h4-9H,3,10H2,1-2H3,(H,20,21,25) |
InChI Key |
DDSXZAMSYLUILH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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